molecular formula C20H17NO4S B310231 N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide

N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide

Cat. No. B310231
M. Wt: 367.4 g/mol
InChI Key: GQHUBBVVPAHING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been extensively researched for its potential therapeutic applications. IKK is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway, which is involved in inflammation, immune response, and cell survival. In

Scientific Research Applications

N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. In inflammation, N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide has been shown to reduce the production of inflammatory cytokines and chemokines by inhibiting the activation of NF-κB. In autoimmune disorders, N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide has been shown to suppress the immune response by inhibiting the activation of NF-κB.

Mechanism of Action

N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide selectively inhibits the activity of IKK, which is a key regulator of the NF-κB signaling pathway. IKK phosphorylates IκB, which leads to the degradation of IκB and the activation of NF-κB. By inhibiting the activity of IKK, N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide prevents the activation of NF-κB and the downstream effects of NF-κB activation, including the production of inflammatory cytokines and chemokines.
Biochemical and physiological effects:
N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activation, the reduction of inflammatory cytokine and chemokine production, and the suppression of the immune response. N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its selectivity for IKK and its ability to inhibit the NF-κB signaling pathway. However, N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide, including the development of more potent and selective IKK inhibitors, the investigation of the effects of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide on other signaling pathways, and the evaluation of the potential therapeutic applications of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide in combination with other drugs or therapies. Additionally, further research is needed to understand the potential long-term effects of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide on the immune system and other physiological processes.

Synthesis Methods

The synthesis of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with sodium benzoate, followed by the reaction of the resulting product with 4-bromobenzophenone. The final step involves the reaction of the intermediate product with ammonium carbonate to yield N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide.

properties

Product Name

N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide

Molecular Formula

C20H17NO4S

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C20H17NO4S/c1-25-18-11-13-19(14-12-18)26(23,24)21-17-9-7-16(8-10-17)20(22)15-5-3-2-4-6-15/h2-14,21H,1H3

InChI Key

GQHUBBVVPAHING-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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